molecular formula C14H9BrO3 B3265876 2-Benzoyl-4-bromobenzoic acid CAS No. 412299-83-3

2-Benzoyl-4-bromobenzoic acid

Cat. No. B3265876
CAS RN: 412299-83-3
M. Wt: 305.12 g/mol
InChI Key: ZHXJPZWBJBDDTE-UHFFFAOYSA-N
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Description

“2-Benzoyl-4-bromobenzoic acid” is a chemical compound with the molecular formula C14H9BrO3 . It has a molecular weight of 305.13 . This compound is part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-Benzoyl-4-bromobenzoic acid is a valuable compound in the synthesis of various pharmaceuticals and chemical intermediates. For instance, it is a key intermediate in the synthesis of anti-cancer drugs inhibiting thymidylate synthase, as demonstrated in the production of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline (Cao Sheng-li, 2004). Additionally, novel metal(II) complexes with antibacterial properties have been synthesized using derivatives of this compound, showcasing its potential in the development of new antimicrobial agents (Desai & Parekh, 2021).

Chemical Research and Synthesis

In chemical research, 2-Benzoyl-4-bromobenzoic acid plays a role in various synthesis processes. It is used in the preparation of compounds like 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, demonstrating its versatility in organic synthesis (Lu Xiao-qin, 2010).

Thermochemical Studies

The compound is also significant in thermochemical studies. For example, research on halogenbenzoic acids, including bromobenzoic acid derivatives, has provided insights into their thermodynamics of sublimation, fusion, vaporization, and solubility. These studies are crucial for understanding the physical properties of these compounds and their potential applications (Zherikova et al., 2016).

Environmental Applications

2-Benzoyl-4-bromobenzoic acid derivatives are also studied for their environmental impact, particularly in the context of biodegradation. Research into the anaerobic biodegradation of brominated benzoic acids has provided valuable insights into the environmental fate and potential risks associated with these compounds (Monserrate & Häggblom, 1997).

Safety and Hazards

The safety data sheet for a related compound, “4-bromobenzoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid ingestion and inhalation, avoid dust formation, and to store in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-benzoyl-4-bromobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrO3/c15-10-6-7-11(14(17)18)12(8-10)13(16)9-4-2-1-3-5-9/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXJPZWBJBDDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoyl-4-bromobenzoic acid

Synthesis routes and methods I

Procedure details

To a solution of 4-bromophthalic acid anhydride (100 g) in benzene (500 ml) was added aluminum chloride (118 g), and the mixture was stirred at room temperature for 1 hr. and subsequently refluxed for 30 min. After cooling the reaction mixture, it was diluted with ethyl acetate (200 ml) and poured into ice water. Conc. hydrochloric acid (50 ml) was added and the mixture was stirred at room temperature for 30 min. After separating the organic layer, the layer was washed successively with 4N hydrochloric acid, water and brine, dried over sodium sulfate and concentrated until crystals precipitated. The crude crystals were collected by filtration, and recrystallized from toluene/ethyl acetate (10:1) to give 4-bromo-2-benzoylbenzoic acid (59 g) as colorless crystals.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of benzene (2.94 ml), o-dichlorobenzene (20 ml) and aluminum chloride (5.87 g) was cooled to 5° C. and 5-bromophthalic anhydride (5.0 g) was added by small portions while maintaining the temperature of the mixture below 10° C. The mixture was stirred at around 25° C. for 1 h and then at 80° C. for 1 h. The reaction mixture was cooled to around 5° C. and ethyl acetate (40 ml) was added dropwise. Water (20 ml) was added dropwise below 40° C. The organic layer was separated and 4N hydrochloric acid (20 ml) was added. The mixture was stirred until the precipitated solid was dissolved. The organic layer was separated and washed with water (20 ml). The solvent was evaporated and toluene (30 ml) and ethyl acetate (3 ml) were added to the residue, which was followed by heating to 80° C. The obtained solution was cooled to 25° C. over 30 min and the precipitated crystals were collected by filtration. The crystals were dissolved in a mixture of toluene (30 ml) and ethyl acetate (1.5 ml) by heating and the obtained solution was cooled to 25° C. and then to 5° C. The precipitated crystals were collected by filtration and washed with toluene, to give the title compound (2.81 g, yield 41.8%).
Quantity
2.94 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
41.8%

Synthesis routes and methods III

Procedure details

To a solution of 4-bromophthalic anhydride (50 g, 220 mmol) in benzene (500 mL) was added aluminum chloride (60 g, 450 mmol) by small portions under ice-cooling. The obtained mixture was stirred at room temperature for 24 h. The reaction mixture was poured into ice water and extracted with a mixed solvent of ethyl acetate-tetrahydrofuran (1/1). The extract was washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography and recrystallized from ethyl acetate-diisopropyl ether. The precipitated crystals were collected by filtration to give 2-benzoyl-4-bromobenzoic acid (33 g, 49%)as crystals.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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